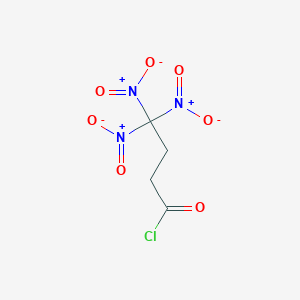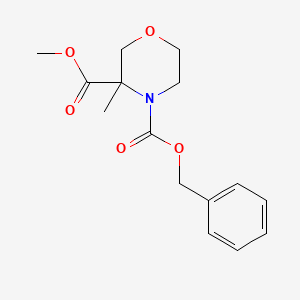
4-Benzyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate, also known as 4-O-benzyl 3-O-methyl 3-methylmorpholine-3,4-dicarboxylate, is a research chemical with the molecular formula C15H19NO5 and a molecular weight of 293.32 g/mol. This compound is used as a building block in various chemical syntheses and has applications in scientific research.
Preparation Methods
The synthesis of 4-Benzyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate involves the reaction of 3-methylmorpholine-3,4-dicarboxylic acid with methyl and benzyl esters. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the esterification process. Industrial production methods may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Benzyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Benzyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Medicine: Research involving this compound includes the development of pharmaceuticals and drug delivery systems.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Benzyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
4-Benzyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate can be compared with other similar compounds, such as:
3-methylmorpholine-3,4-dicarboxylic acid: This compound is a precursor in the synthesis of this compound.
4-O-benzyl 3-O-methyl 3-methylmorpholine-3,4-dicarboxylate: This is another name for this compound.
Morpholine derivatives: These compounds share a similar morpholine ring structure and have various applications in research and industry.
This compound stands out due to its specific ester functional groups and its use as a versatile building block in chemical synthesis.
Properties
Molecular Formula |
C15H19NO5 |
|---|---|
Molecular Weight |
293.31 g/mol |
IUPAC Name |
4-O-benzyl 3-O-methyl 3-methylmorpholine-3,4-dicarboxylate |
InChI |
InChI=1S/C15H19NO5/c1-15(13(17)19-2)11-20-9-8-16(15)14(18)21-10-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 |
InChI Key |
SKFMWSQBYGXHGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCCN1C(=O)OCC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![phenyl(5a,6,6a,7a-tetrahydro[1]benzoxireno[4,3,2-cd]indol-4(5H)-yl)methanone](/img/structure/B8320123.png)
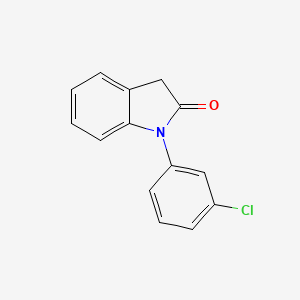
![tert-butyl N-(6-aminoisoquinolin-1-yl)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B8320130.png)
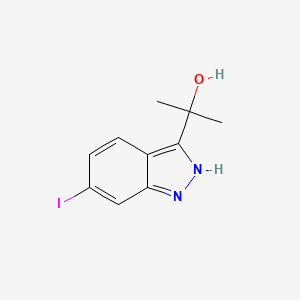
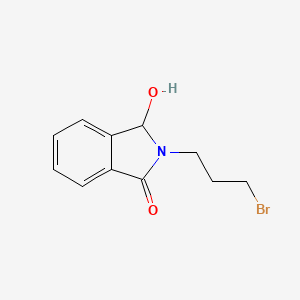
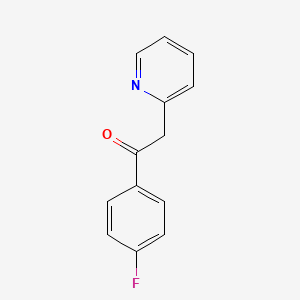
![4-(4-Piperidinyl)thieno[3,2-c]pyridine](/img/structure/B8320163.png)
![3-Nitro-4-[2-(trimethylsilyl)ethynyl]benzonitrile](/img/structure/B8320171.png)
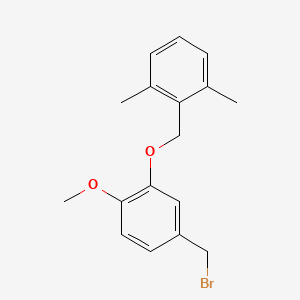
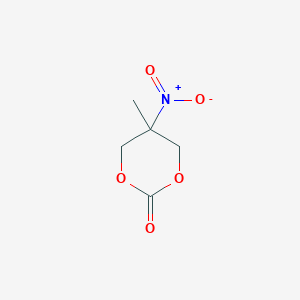
![2,3-dihydro-1H-3a-aza-cyclopenta[a]inden-6-ol](/img/structure/B8320202.png)
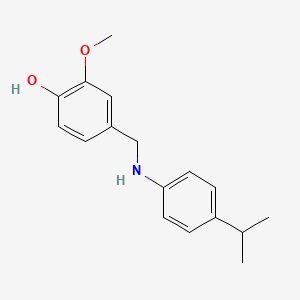
![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl acetate](/img/structure/B8320211.png)
